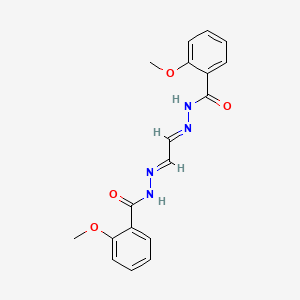
N',N''-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of two methoxybenzohydrazide groups connected by an ethane-1,2-diylidenebis linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) typically involves the condensation reaction between ethane-1,2-dione and 2-methoxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and selectivity. The final product is typically purified using techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used. These reactions are often conducted under mild conditions.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions. The reactions are usually performed in the presence of a suitable solvent and a catalyst.
Major Products Formed
Oxidation: Oxidation products may include corresponding oxides or other higher oxidation state compounds.
Reduction: Reduction products may include hydrazines or other reduced forms of the compound.
Substitution: Substitution reactions yield products with different functional groups replacing the methoxy groups.
Scientific Research Applications
N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, it can interact with proteins and nucleic acids, affecting their structure and function. The specific pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N’,N’'-(1E,2E)-2-buten-1-ylidene-5-chloro-2-methoxybenzohydrazide
- N’-[(E)-1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide
Uniqueness
N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) is unique due to its specific ethane-1,2-diylidenebis linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
Molecular Formula |
C18H18N4O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-methoxy-N-[(E)-[(2E)-2-[(2-methoxybenzoyl)hydrazinylidene]ethylidene]amino]benzamide |
InChI |
InChI=1S/C18H18N4O4/c1-25-15-9-5-3-7-13(15)17(23)21-19-11-12-20-22-18(24)14-8-4-6-10-16(14)26-2/h3-12H,1-2H3,(H,21,23)(H,22,24)/b19-11+,20-12+ |
InChI Key |
XRPUCVKYEMAOAU-AYKLPDECSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C=N/NC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC=NNC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B11560083.png)
![3-(4-chlorophenyl)-4-[4-(2-propynyloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11560087.png)
![2-Ethoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11560088.png)
![3-({(E)-[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}amino)benzoic acid (non-preferred name)](/img/structure/B11560089.png)
![(2E)-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B11560092.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11560103.png)
![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide](/img/structure/B11560110.png)
![2-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11560113.png)

![N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide](/img/structure/B11560121.png)
![4-(benzyloxy)-N'-[(3Z)-5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11560127.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11560129.png)
![4-((E)-{2-[2-(2-methoxyphenoxy)acetyl]hydrazono}methyl)phenyl 4-bromobenzoate](/img/structure/B11560135.png)
![N-(4-{N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]hydrazinesulfonyl}phenyl)acetamide](/img/structure/B11560136.png)
